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molecular formula C11H10O2 B8553525 Phenyl cyclobut-1-enecarboxylate

Phenyl cyclobut-1-enecarboxylate

Cat. No. B8553525
M. Wt: 174.20 g/mol
InChI Key: AZFJCSAMTUMGTH-UHFFFAOYSA-N
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Patent
US08795647B2

Procedure details

Cyclobut-1-enecarboxylic acid (0.51 mmol, 50 mg) was dissolved in 0.5 ml dry CH2Cl2. The solution was cooled to 0° C. and oxalyl dichloride (0.51 mmol, 43 μl) was added. The temperature of the solution was raised to room temperature, and the mixture was allowed to react for 1 h. The solvent was evaporated to generate a viscous oil. Phenol (0.51 mmol, 48 mg) and triethylamine (1.02 mmol, 142 μl) were dissolved in 0.5 ml dry CH2Cl2, and the solution was stirred at 0° C. for 45 min before being added to a vial containing the cyclobut-1-enecarboxylic chloride. The reaction mixture was stirred for 16 h at rt. The reaction was quenched with 1 N HCl, and was extracted with CH2Cl2 (30 ml). The CH2Cl2 solution was washed with 5% NaHCO3 (2×10 ml), dried over Na2SO4, concentrated by rotary evaporation, and then purified by flash column chromatography (100% CH2Cl2) to yield 11 as a colorless oil (42 mg, 47%). 1H-NMR (100 MHz) δ 7.42 (m, 2H), 7.28 (m, 1H), 7.14 (m, 2H), 7.02 (s, 1H), 2.88 (t, J=3.0 Hz, 2H), 2.60 (m, 2H). 13C-NMR (400 MHz) δ 160.5, 150.8, 149.2, 138.3, 129.6, 125.9, 121.8, 29.5, 27.7. HRMS (EI) calcd. for C11H10O2 [M]+ 174.0679, found 174.0681.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
43 μL
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
reactant
Reaction Step Three
Quantity
142 μL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
cyclobut-1-enecarboxylic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH:2]=1.C(Cl)(=O)C(Cl)=O.[C:14]1(O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CC)CC)C.C1(C(Cl)=O)CCC=1>C(Cl)Cl>[C:1]1([C:5]([O:7][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:6])[CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CCC1)C(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
43 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
48 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
142 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
cyclobut-1-enecarboxylic chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC1)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was raised to room temperature
CUSTOM
Type
CUSTOM
Details
to react for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
before being added to
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h at rt
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (30 ml)
WASH
Type
WASH
Details
The CH2Cl2 solution was washed with 5% NaHCO3 (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(=CCC1)C(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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